molecular formula C19H12FN3O2S2 B3694973 1-[2-(2-FLUOROPHENYL)-1,3-BENZOXAZOL-5-YL]-3-(THIOPHENE-2-CARBONYL)THIOUREA

1-[2-(2-FLUOROPHENYL)-1,3-BENZOXAZOL-5-YL]-3-(THIOPHENE-2-CARBONYL)THIOUREA

Cat. No.: B3694973
M. Wt: 397.4 g/mol
InChI Key: HWKVMOJSIGUJRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(2-FLUOROPHENYL)-1,3-BENZOXAZOL-5-YL]-3-(THIOPHENE-2-CARBONYL)THIOUREA is a complex organic compound that features a combination of fluorophenyl, benzoxazole, and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(2-FLUOROPHENYL)-1,3-BENZOXAZOL-5-YL]-3-(THIOPHENE-2-CARBONYL)THIOUREA typically involves multi-step organic reactions. One common approach is the condensation reaction, where the fluorophenyl and benzoxazole components are first synthesized separately and then combined with the thiophene-2-carbonyl group through a thiourea linkage. The reaction conditions often require the use of catalysts and specific solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

1-[2-(2-FLUOROPHENYL)-1,3-BENZOXAZOL-5-YL]-3-(THIOPHENE-2-CARBONYL)THIOUREA undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .

Scientific Research Applications

1-[2-(2-FLUOROPHENYL)-1,3-BENZOXAZOL-5-YL]-3-(THIOPHENE-2-CARBONYL)THIOUREA has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-(2-FLUOROPHENYL)-1,3-BENZOXAZOL-5-YL]-3-(THIOPHENE-2-CARBONYL)THIOUREA involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or proteins, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

    1-[2-(2-FLUOROPHENYL)-1,3-BENZOXAZOL-5-YL]-3-(THIOPHENE-2-CARBONYL)UREA: Similar structure but lacks the thiourea linkage.

    1-[2-(2-FLUOROPHENYL)-1,3-BENZOXAZOL-5-YL]-3-(THIOPHENE-2-CARBONYL)THIOCARBAMATE: Similar structure but contains a thiocarbamate group instead of thiourea.

Uniqueness

1-[2-(2-FLUOROPHENYL)-1,3-BENZOXAZOL-5-YL]-3-(THIOPHENE-2-CARBONYL)THIOUREA is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its thiourea linkage, in particular, is responsible for its potential enzyme inhibition and anticancer activities .

Properties

IUPAC Name

N-[[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12FN3O2S2/c20-13-5-2-1-4-12(13)18-22-14-10-11(7-8-15(14)25-18)21-19(26)23-17(24)16-6-3-9-27-16/h1-10H,(H2,21,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWKVMOJSIGUJRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=C(O2)C=CC(=C3)NC(=S)NC(=O)C4=CC=CS4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-(2-FLUOROPHENYL)-1,3-BENZOXAZOL-5-YL]-3-(THIOPHENE-2-CARBONYL)THIOUREA
Reactant of Route 2
Reactant of Route 2
1-[2-(2-FLUOROPHENYL)-1,3-BENZOXAZOL-5-YL]-3-(THIOPHENE-2-CARBONYL)THIOUREA
Reactant of Route 3
Reactant of Route 3
1-[2-(2-FLUOROPHENYL)-1,3-BENZOXAZOL-5-YL]-3-(THIOPHENE-2-CARBONYL)THIOUREA
Reactant of Route 4
Reactant of Route 4
1-[2-(2-FLUOROPHENYL)-1,3-BENZOXAZOL-5-YL]-3-(THIOPHENE-2-CARBONYL)THIOUREA
Reactant of Route 5
Reactant of Route 5
1-[2-(2-FLUOROPHENYL)-1,3-BENZOXAZOL-5-YL]-3-(THIOPHENE-2-CARBONYL)THIOUREA
Reactant of Route 6
Reactant of Route 6
1-[2-(2-FLUOROPHENYL)-1,3-BENZOXAZOL-5-YL]-3-(THIOPHENE-2-CARBONYL)THIOUREA

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.